molecular formula C17H13ClF3NO4 B11501734 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11501734
M. Wt: 387.7 g/mol
InChI Key: RKMHUHNGNXSWMW-UHFFFAOYSA-N
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Description

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with chloro, trifluoromethyl, and dimethoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Step 1: Formation of the benzofuran core through cyclization reactions.

    Step 2: Introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution.

    Step 3: Amination to attach the phenylamino group.

    Step 4: Methoxylation to introduce the dimethoxy groups.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Halogenation, nitration, and sulfonation can introduce additional functional groups.

    Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and sulfuric acid for sulfonation are commonly used.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Pathways Involved: Pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one can be compared with similar compounds such as:

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClF3NO4

Molecular Weight

387.7 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H13ClF3NO4/c1-24-12-6-4-9-13(14(12)25-2)16(23)26-15(9)22-8-3-5-11(18)10(7-8)17(19,20)21/h3-7,15,22H,1-2H3

InChI Key

RKMHUHNGNXSWMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC

Origin of Product

United States

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